molecular formula C7H12Cl2N2O B1401430 (2-Methoxypyridin-4-yl)methanamine dihydrochloride CAS No. 1029689-75-5

(2-Methoxypyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1401430
CAS No.: 1029689-75-5
M. Wt: 211.09 g/mol
InChI Key: CPKVLZRKNGBAHN-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methanamine dihydrochloride typically involves the reaction of (2-Methoxypyridin-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

(2-Methoxypyridin-4-yl)methanamine+2HCl(2-Methoxypyridin-4-yl)methanamine dihydrochloride\text{(2-Methoxypyridin-4-yl)methanamine} + 2 \text{HCl} \rightarrow \text{this compound} (2-Methoxypyridin-4-yl)methanamine+2HCl→(2-Methoxypyridin-4-yl)methanamine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

(2-Methoxypyridin-4-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxypyridin-2-yl)methanamine dihydrochloride: Similar in structure but with the methoxy group at a different position.

    (2-Methoxypyridin-4-yl)methanamine: The base compound without the dihydrochloride salt.

Uniqueness

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Biological Activity

(2-Methoxypyridin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group at the 2-position and a methanamine group at the 4-position. Its molecular formula is C7_7H9_9Cl2_2N, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments.

This compound primarily interacts with various molecular targets, including enzymes and receptors involved in biochemical pathways. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways crucial for cellular functions.
  • Receptor Interaction : It can bind to receptors, influencing neurotransmission and other signaling pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticoagulant Properties : The compound has been evaluated for its anticoagulant effects, showing promise in inhibiting factor Xa activity in vitro .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticoagulantInhibition of factor Xa
Enzyme InhibitionModulation of metabolic pathways

Case Studies

  • Antimicrobial Evaluation : In vitro studies demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticoagulant Activity : A study focused on evaluating the anticoagulant properties of this compound revealed that it acts as an uncompetitive inhibitor of factor Xa, with an inhibition constant (Ki) determined to be 61.16 ± 12.96 µM. This suggests its potential utility in treating thrombotic disorders .

Research Findings

Recent investigations into this compound have highlighted its versatility in synthetic organic chemistry and its role as a building block for more complex molecules. Its unique substitution pattern on the pyridine ring contributes to its distinct biological activities compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxypyridin-4-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of 2-methoxy-4-pyridinecarbaldehyde intermediates. Key steps include:

  • Step 1 : Reacting 4-chloro-2-methoxypyridine with ammonia under high-pressure conditions to introduce the methanamine group .
  • Step 2 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.
  • Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling temperature (0–5°C during salt formation) and using catalysts like Pd/C for hydrogenation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10) to assess purity (>98%) .
  • NMR : Key peaks include δ 8.2 ppm (pyridine H), δ 3.9 ppm (OCH₃), and δ 2.8 ppm (CH₂NH₂) in D₂O .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 169.1 for the free base .

Q. What are the standard in vitro assays to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ calculations) .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Variable Conditions : Control buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as protonation of the amine group affects binding .
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Normalization : Report activity relative to a reference inhibitor (e.g., staurosporine for kinases) to minimize inter-lab variability .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Introduce deuterium at the benzylic position (CH₂NH₂ → CD₂NH₂) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the amine group with acetyl or tert-butyloxycarbonyl (Boc) protectors to enhance plasma stability .
  • In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications :
Position Modification Impact on Activity
2-MethoxyReplace with Cl↑ Potency (e.g., IC₅₀ from 50 nM → 20 nM in kinase assays)
4-PyridineFused ring (e.g., quinoline)Alters selectivity
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ .

Q. Handling and Safety

Q. What precautions are necessary when handling this compound in aqueous solutions?

  • Methodological Answer :

  • pH Stability : Degrades rapidly at pH > 8.0; use phosphate buffers (pH 6.0–7.4) for stock solutions .
  • Storage : Store at –20°C in amber vials to prevent light-induced decomposition .

Properties

IUPAC Name

(2-methoxypyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-4-6(5-8)2-3-9-7;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKVLZRKNGBAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743860
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029689-75-5
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Methoxypyridin-4-yl)methanamine dihydrochloride
(2-Methoxypyridin-4-yl)methanamine dihydrochloride
(2-Methoxypyridin-4-yl)methanamine dihydrochloride
(2-Methoxypyridin-4-yl)methanamine dihydrochloride
(2-Methoxypyridin-4-yl)methanamine dihydrochloride
(2-Methoxypyridin-4-yl)methanamine dihydrochloride

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